molecular formula C14H22ClNO B5758404 2-(2-chloro-4,6-dimethylphenoxy)-N,N-diethylethanamine

2-(2-chloro-4,6-dimethylphenoxy)-N,N-diethylethanamine

Cat. No. B5758404
M. Wt: 255.78 g/mol
InChI Key: DNXHSEIBVKNNLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-chloro-4,6-dimethylphenoxy)-N,N-diethylethanamine, also known as clophedianol, is a chemical compound that belongs to the family of ethanolamines. It was first synthesized in the 1950s and has been used as an antitussive agent in some countries. The compound has also shown potential as a research tool due to its unique properties.

Mechanism of Action

The exact mechanism of action of 2-(2-chloro-4,6-dimethylphenoxy)-N,N-diethylethanamine is not fully understood. However, it is believed to act as a sigma receptor agonist. Sigma receptors are located in various parts of the body, including the central nervous system, and are involved in various cellular processes. Activation of sigma receptors by 2-(2-chloro-4,6-dimethylphenoxy)-N,N-diethylethanamine may lead to the sedative and anxiolytic effects observed in animal models.
Biochemical and Physiological Effects
Clophedianol has been shown to have sedative, anxiolytic, and analgesic effects in animal models. It has also been shown to have muscle relaxant effects. These effects are likely due to the compound's activity as a sigma receptor agonist. In addition, 2-(2-chloro-4,6-dimethylphenoxy)-N,N-diethylethanamine has been shown to have antitussive effects, making it a potential candidate for the treatment of cough.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(2-chloro-4,6-dimethylphenoxy)-N,N-diethylethanamine in lab experiments is its high affinity for sigma receptors. This makes it a useful tool for studying these receptors and their role in various cellular processes. Additionally, 2-(2-chloro-4,6-dimethylphenoxy)-N,N-diethylethanamine has been shown to have sedative and anxiolytic effects, making it a potential candidate for the treatment of anxiety disorders and as an adjuvant therapy for pain management.
One limitation of using 2-(2-chloro-4,6-dimethylphenoxy)-N,N-diethylethanamine in lab experiments is its relatively low yield during synthesis. This makes it more expensive to produce compared to other research tools. Additionally, the exact mechanism of action of 2-(2-chloro-4,6-dimethylphenoxy)-N,N-diethylethanamine is not fully understood, which may limit its usefulness in certain experiments.

Future Directions

There are several potential future directions for research involving 2-(2-chloro-4,6-dimethylphenoxy)-N,N-diethylethanamine. One area of interest is the study of sigma receptors and their role in various cellular processes. Clophedianol may be a useful tool for studying these receptors and their potential as drug targets.
Another potential area of research is the development of 2-(2-chloro-4,6-dimethylphenoxy)-N,N-diethylethanamine analogs with improved properties. For example, analogs with higher affinity for sigma receptors or improved pharmacokinetic properties may be developed.
Finally, the antitussive effects of 2-(2-chloro-4,6-dimethylphenoxy)-N,N-diethylethanamine may be further studied to determine its potential as a cough suppressant. This may involve the development of new formulations or the testing of 2-(2-chloro-4,6-dimethylphenoxy)-N,N-diethylethanamine in clinical trials.
Conclusion
Clophedianol is a unique chemical compound with potential as a research tool in various scientific fields. Its high affinity for sigma receptors and sedative, anxiolytic, and analgesic effects make it a potential candidate for the treatment of anxiety disorders and as an adjuvant therapy for pain management. While there are limitations to its use in lab experiments, there are several potential future directions for research involving 2-(2-chloro-4,6-dimethylphenoxy)-N,N-diethylethanamine.

Synthesis Methods

Clophedianol can be synthesized through a multi-step process starting from 2-chloro-4,6-dimethylphenol. The first step involves the reaction of 2-chloro-4,6-dimethylphenol with ethylene oxide to form 2-(2-chloro-4,6-dimethylphenoxy)ethanol. This intermediate is then reacted with diethylamine to form 2-(2-chloro-4,6-dimethylphenoxy)-N,N-diethylethanamine. The overall yield of this process is around 40%.

Scientific Research Applications

Clophedianol has shown potential as a research tool in various scientific fields. It has been used as a ligand in receptor binding studies, particularly in the study of sigma receptors. Sigma receptors are a class of proteins that are involved in various cellular processes, including pain perception, inflammation, and addiction. Clophedianol has been shown to bind to sigma receptors with high affinity, making it a useful tool for studying these receptors.
Clophedianol has also been used in the study of the central nervous system. It has been shown to have sedative and anxiolytic effects in animal models, making it a potential candidate for the treatment of anxiety disorders. Additionally, 2-(2-chloro-4,6-dimethylphenoxy)-N,N-diethylethanamine has been shown to enhance the analgesic effects of opioids, making it a potential adjuvant therapy for pain management.

properties

IUPAC Name

2-(2-chloro-4,6-dimethylphenoxy)-N,N-diethylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22ClNO/c1-5-16(6-2)7-8-17-14-12(4)9-11(3)10-13(14)15/h9-10H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNXHSEIBVKNNLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC1=C(C=C(C=C1Cl)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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